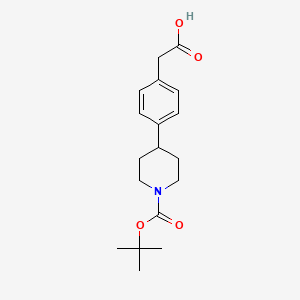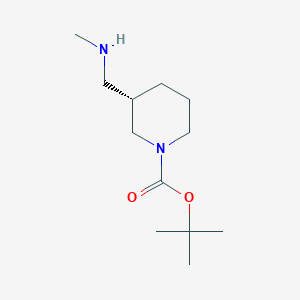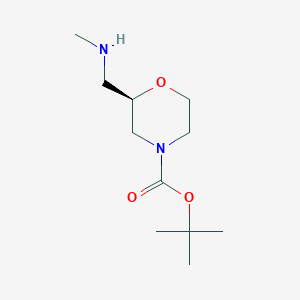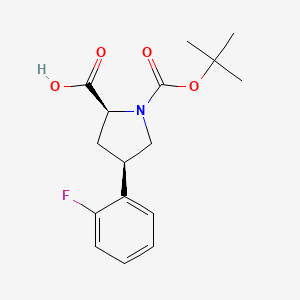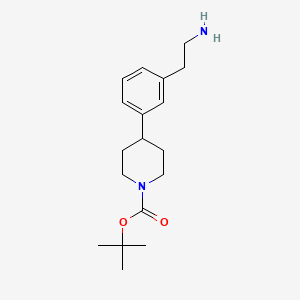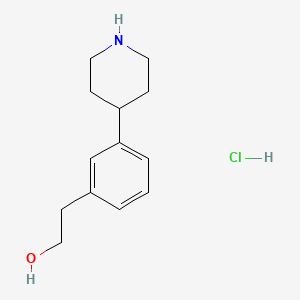
2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride is a chemical compound that serves as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is characterized by its molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . It is commonly used in the field of medicinal chemistry and drug development due to its ability to impact the 3D orientation of bifunctional protein degraders, thereby optimizing drug-like properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including cyclization and hydrogenation.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Introduction of the Ethan-1-ol Group: The ethan-1-ol group is added through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using techniques such as crystallization and recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required purity standards.
化学反应分析
Types of Reactions
2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride involves its role as a linker in PROTAC® molecules. PROTAC® molecules function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The semi-flexible nature of the linker allows for optimal positioning of the target protein and the E3 ligase, facilitating efficient protein degradation .
相似化合物的比较
Similar Compounds
2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride: Another semi-flexible linker used in PROTAC® development.
2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride: Similar in structure but with different positional isomerism.
2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Contains an amine group instead of a hydroxyl group.
Uniqueness
2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride is unique due to its specific positioning of the piperidine and phenyl groups, which provides an optimal balance of flexibility and rigidity. This balance is crucial for the effective formation of ternary complexes in PROTAC® molecules, enhancing their efficacy in targeted protein degradation .
属性
IUPAC Name |
2-(3-piperidin-4-ylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c15-9-6-11-2-1-3-13(10-11)12-4-7-14-8-5-12;/h1-3,10,12,14-15H,4-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGGILOCSCZQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC(=C2)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
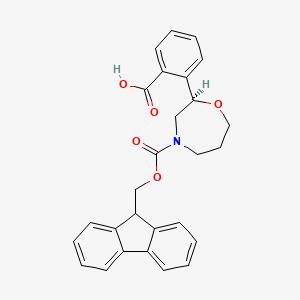
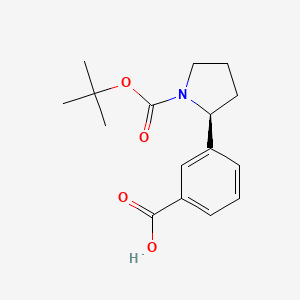
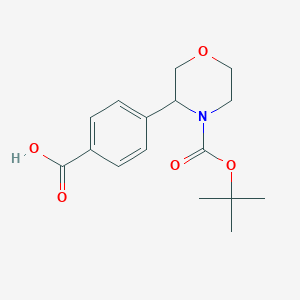

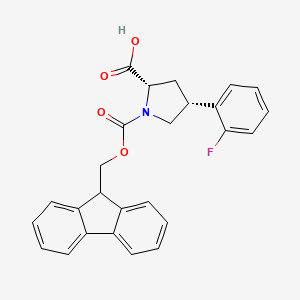
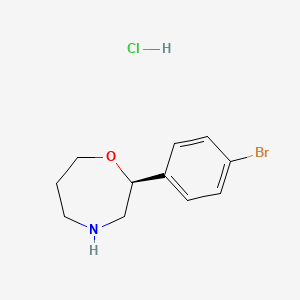

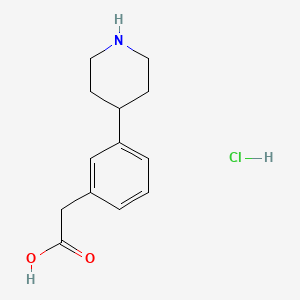
![2-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B8257241.png)
